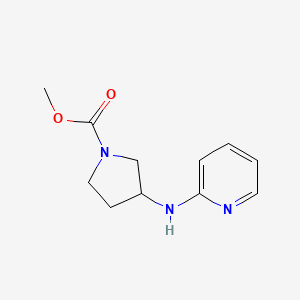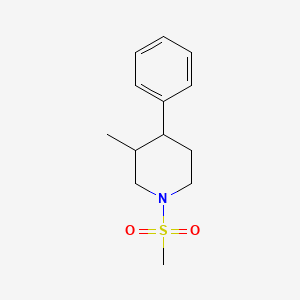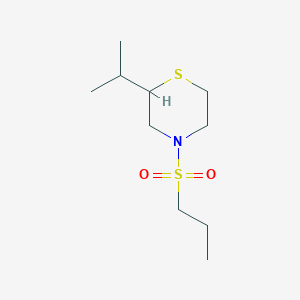
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is an inhibitor of chloride channels and has been found to have various biochemical and physiological effects.
Wirkmechanismus
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide inhibits the activity of chloride channels by binding to the channel protein and blocking the movement of chloride ions through the channel. It has been found to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels with varying degrees of potency.
Biochemical and Physiological Effects:
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has been found to have various biochemical and physiological effects, including the inhibition of chloride channels, the modulation of intracellular pH, and the regulation of cell volume. It has also been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has several advantages for lab experiments, including its ability to inhibit multiple types of chloride channels and its non-toxic nature. However, it also has some limitations, including its non-specific nature and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide, including the development of more specific inhibitors of chloride channels, the investigation of its potential therapeutic uses in the treatment of cystic fibrosis and other diseases, and the exploration of its anti-inflammatory and anti-tumor properties.
In conclusion, N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit chloride channels. It has various biochemical and physiological effects and has been found to have potential therapeutic uses in the treatment of cystic fibrosis and other diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide.
Synthesemethoden
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide can be synthesized by reacting 4,4-dimethylcyclohexanone with methoxypropane-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has been used in various scientific research studies, including the study of chloride channels, transporters, and exchangers. It has been found to inhibit the activity of chloride channels, which are involved in various physiological processes such as cell volume regulation, acid-base balance, and neuronal signaling. N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide has also been used in the study of cystic fibrosis, a genetic disorder that affects the chloride channels in the lungs and other organs.
Eigenschaften
IUPAC Name |
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3S/c1-10(9-16-4)17(14,15)13-11-5-7-12(2,3)8-6-11/h10-11,13H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOZNHXBPHKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)S(=O)(=O)NC1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-dimethylcyclohexyl)-1-methoxypropane-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Chloropyrazin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B7591925.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)


![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)


![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)


![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)
![N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)